2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with a molecular formula of C26H21N3O2. This compound is known for its unique structure, which includes a naphthylmethylene group and a hydrazino group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 1-naphthylmethylenehydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(3-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide
- N-(2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-Methyl-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structural features, such as the presence of both a naphthylmethylene group and a hydrazino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
444648-82-2 |
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Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-2-4-11-18(15)21(26)22-14-20(25)24-23-13-17-10-6-9-16-8-3-5-12-19(16)17/h2-13H,14H2,1H3,(H,22,26)(H,24,25)/b23-13+ |
InChI Key |
BZCHQIOYEDPRSD-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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